1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone
Description
1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone is a heterocyclic compound featuring a [1,8]naphthyridine core substituted with two trifluoromethyl groups at positions 5 and 5. The naphthyridine moiety is linked via an amino group to a phenyl ring substituted with an ethanone group at the ortho position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the ethanone group may serve as a reactive site for further derivatization .
Properties
IUPAC Name |
1-[2-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O/c1-9(28)10-4-2-3-5-13(10)25-15-7-6-11-12(17(19,20)21)8-14(18(22,23)24)26-16(11)27-15/h2-8H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHFKAXGJBGWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine ring.
Introduction of trifluoromethyl groups: Trifluoromethylation is achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with aniline derivative: The naphthyridine core is then coupled with an aniline derivative to form the final product
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl groups and the naphthyridine core can participate in nucleophilic or electrophilic substitution reactions, forming various substituted derivatives
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to 150°C. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups and the naphthyridine core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
1-[4-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]amino]phenyl]-1-ethanone (CAS 241488-41-5)
- Structural Difference: The amino group is attached to the para position of the phenyl ring instead of the ortho position in the target compound.
- Implications: Positional isomerism may alter steric interactions and electronic effects.
1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one (CAS 15821-13-3)
- Structural Difference: Features a 1,5-naphthyridine core (vs. 1,8-naphthyridine) with a methyl group at position 2 and an ethanone at position 3.
- Implications: The 1,5-naphthyridine isomer may exhibit distinct electronic properties due to altered nitrogen positions.
1-Butyl-3-nitro-4-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-2(1H)-one (CAS 583031-67-8)
- Structural Difference: Contains a naphthyridinone core (vs. naphthyridine) with a nitro group and a 4-(trifluoromethyl)phenyl substituent.
- Implications: The naphthyridinone core introduces a ketone oxygen, enhancing hydrogen-bonding capacity.
Ethanone, 1-(4-fluorophenyl)-2-[[(1R)-1-phenylethyl]amino] (CAS 920803-92-5)
- Structural Difference: Lacks the naphthyridine moiety but includes a chiral amino group and a fluorophenyl substituent.
- Implications : The fluorine atom enhances electronegativity and bioavailability, while the chiral center introduces stereochemical complexity, which could influence pharmacological activity .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Inferred Properties |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₂F₆N₄O | ~450.3 g/mol | 5,7-bis(trifluoromethyl), ortho-aminophenyl | High lipophilicity (logP >3), low solubility |
| 1-[4-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]amino]phenyl]-1-ethanone | C₁₉H₁₂F₆N₄O | ~450.3 g/mol | para-aminophenyl | Improved solubility, moderate logP |
| 1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one | C₁₁H₁₀N₂O | 186.2 g/mol | Methyl, 1,5-naphthyridine | Lower MW, higher volatility |
| 1-Butyl-3-nitro-4-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-2(1H)-one | C₁₉H₁₆F₃N₃O₃ | 391.3 g/mol | Nitro, butyl, naphthyridinone | Polarizable, reactive nitro group |
Biological Activity
The compound 1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H12F6N4O
- Molecular Weight : 382.26 g/mol
- CAS Number : 241488-40-4
The structure features a naphthyridine core substituted with trifluoromethyl groups and an ethanone moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that naphthyridine derivatives exhibit various biological activities, including:
- Antitumor Activity : Several studies have demonstrated that naphthyridine derivatives can inhibit the growth of cancer cells. For example, compounds with similar structures have shown cytotoxic effects against various human tumor cell lines.
- Antimicrobial Properties : Naphthyridines have been explored for their activity against bacteria and fungi. The presence of trifluoromethyl groups may enhance their potency.
- Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit specific enzymes, such as urease and certain kinases.
The mechanisms underlying the biological activity of naphthyridine derivatives often involve:
- DNA Intercalation : Many naphthyridine compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Interaction : Inhibition of enzymes such as topoisomerases or kinases can lead to apoptosis in cancer cells.
- Receptor Modulation : Some derivatives may act as ligands for various receptors, influencing signaling pathways critical for cell survival and proliferation.
Antitumor Activity
A study conducted by Zhang et al. (2020) evaluated the cytotoxic effects of several naphthyridine derivatives on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Antimicrobial Activity
In a separate investigation by Lee et al. (2021), the antimicrobial efficacy of various naphthyridine derivatives was assessed against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) of 15 µg/mL against both bacterial strains.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 15 |
Q & A
Basic Synthesis and Structural Characterization
Q: What are the recommended synthetic routes for preparing 1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone, and how is its purity validated? A:
- Synthesis : Multi-step pathways often involve coupling reactions between substituted 1,8-naphthyridine precursors and phenyl-ethanone derivatives. For example, trifluoromethyl groups can be introduced via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., nitrogen) with catalysts like Pd(PPh₃)₄ .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol are common.
- Validation : Purity is confirmed via HPLC (≥95% purity), while structural integrity is verified using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons (δ 7.5–8.8 ppm) and trifluoromethyl carbons (δ 120–125 ppm, ¹³C) .
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to improve the yield of the trifluoromethyl-substituted 1,8-naphthyridine core? A:
- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance cross-coupling efficiency .
- Temperature Control : Maintain 80–100°C for 12–24 hours to balance reaction rate and byproduct formation.
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) improve solubility of fluorinated intermediates .
- Monitoring : Track progress via TLC or LC-MS to identify optimal quenching times .
Biological Activity Profiling
Q: What methodologies are used to evaluate this compound’s enzyme inhibition potential? A:
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates in target enzymes (e.g., kinases or proteases). For example, fluorescence polarization assays quantify binding affinity .
- Molecular Docking : Software like AutoDock Vina predicts binding modes with active sites, highlighting interactions between the trifluoromethyl groups and hydrophobic enzyme pockets .
- Selectivity Screening : Compare inhibition across enzyme isoforms to assess specificity (e.g., kinase panel assays) .
Data Contradiction Resolution
Q: How should researchers address discrepancies in reported biological activities of structurally similar compounds? A:
- Comparative Studies : Perform side-by-side assays under identical conditions (pH, temperature, substrate concentration) .
- Structural Analysis : Use X-ray crystallography or cryo-EM to resolve binding mode variations caused by trifluoromethyl positioning .
- Meta-Analysis : Cross-reference PubChem and CAS datasets to identify outliers in bioactivity data .
Structure-Activity Relationship (SAR) Exploration
Q: Which substituents on the 1,8-naphthyridine ring most significantly influence bioactivity? A:
-
Critical Groups :
Substituent Effect Reference Trifluoromethyl (C5/C7) Enhances lipophilicity and target binding Amino group (C2) Facilitates hydrogen bonding with active sites Phenyl-ethanone Stabilizes π-π stacking with aromatic residues -
Methodology : Synthesize analogs with halogen or methyl replacements and compare IC₅₀ values .
Stability and Degradation Analysis
Q: What strategies ensure the compound’s stability during long-term storage? A:
- Storage Conditions : Keep at –20°C in amber vials under argon to prevent oxidation and photodegradation .
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .
- Degradation Pathways : Identify byproducts using LC-MS/MS; common issues include hydrolysis of the ethanone group .
Advanced Spectroscopic Characterization
Q: How can researchers resolve overlapping signals in the NMR spectra of this compound? A:
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly for crowded aromatic regions .
- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to simplify trifluoromethyl signal interpretation .
- Computational Modeling : Compare experimental spectra with DFT-predicted chemical shifts (software: Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
